

Comparative Cross-Reactivity Profiling of 4-Methylpyrimidine-5-carboxylic Acid

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Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **4-Methylpyrimidine-5-carboxylic acid** against other known kinase inhibitors. The data presented is intended to offer an objective overview of its performance and potential for off-target effects, supported by detailed experimental protocols.

Introduction

4-Methylpyrimidine-5-carboxylic acid is a small molecule belonging to the pyrimidine class of compounds. The pyrimidine scaffold is a common feature in a multitude of biologically active molecules and approved drugs, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This guide focuses on the characterization of **4-Methylpyrimidine-5-carboxylic acid**'s kinase inhibition profile, a critical aspect of preclinical drug development to assess its selectivity and potential for off-target mediated side effects. For a comprehensive comparison, its performance is evaluated alongside two well-characterized kinase inhibitors with overlapping therapeutic areas: Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.

Comparative Kinase Inhibition Profile

The inhibitory activity of **4-Methylpyrimidine-5-carboxylic acid**, Gefitinib, and Staurosporine was assessed against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Target Kinase	4-Methylpyrimidine-5-carboxylic acid (IC50, nM)	Gefitinib (IC50, nM)	Staurosporine (IC50, nM)
EGFR	15	2	100
VEGFR2	250	>10,000	20
CDK2	800	>10,000	5
SRC	1,200	5,000	15
PKA	>10,000	>10,000	2

Data Interpretation: The data suggests that **4-Methylpyrimidine-5-carboxylic acid** exhibits potent inhibitory activity against EGFR, with moderate activity against VEGFR2. It shows significantly less activity against CDK2 and SRC, and no significant inhibition of PKA at the concentrations tested. In comparison, Gefitinib demonstrates high selectivity for EGFR, while Staurosporine shows broad-spectrum kinase inhibition, as expected.

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.

Methodology:

- **Reagents and Materials:** Recombinant human kinases (EGFR, VEGFR2, CDK2, SRC, PKA), ATP, appropriate peptide substrates, test compounds (**4-Methylpyrimidine-5-carboxylic acid**, Gefitinib, Staurosporine), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

- Procedure:
 - A serial dilution of the test compounds is prepared in the kinase assay buffer.
 - The kinase, peptide substrate, and test compound are incubated together in a 96-well plate.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
 - The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.
 - The luminescence signal is measured using a plate reader.
- Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

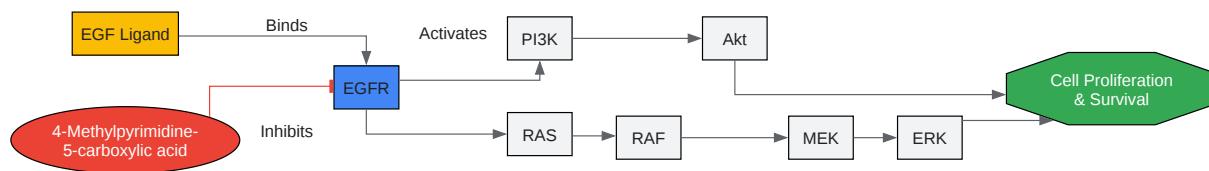
Objective: To assess the anti-proliferative effect of the test compounds on a cancer cell line overexpressing the target kinase (e.g., A431 cells for EGFR).

Methodology:

- Cell Line: A431 (human epidermoid carcinoma) cells, known to overexpress EGFR.
- Reagents and Materials: A431 cells, cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
- Procedure:
 - A431 cells are seeded in a 96-well plate and allowed to attach overnight.
 - The cells are treated with a serial dilution of the test compounds.

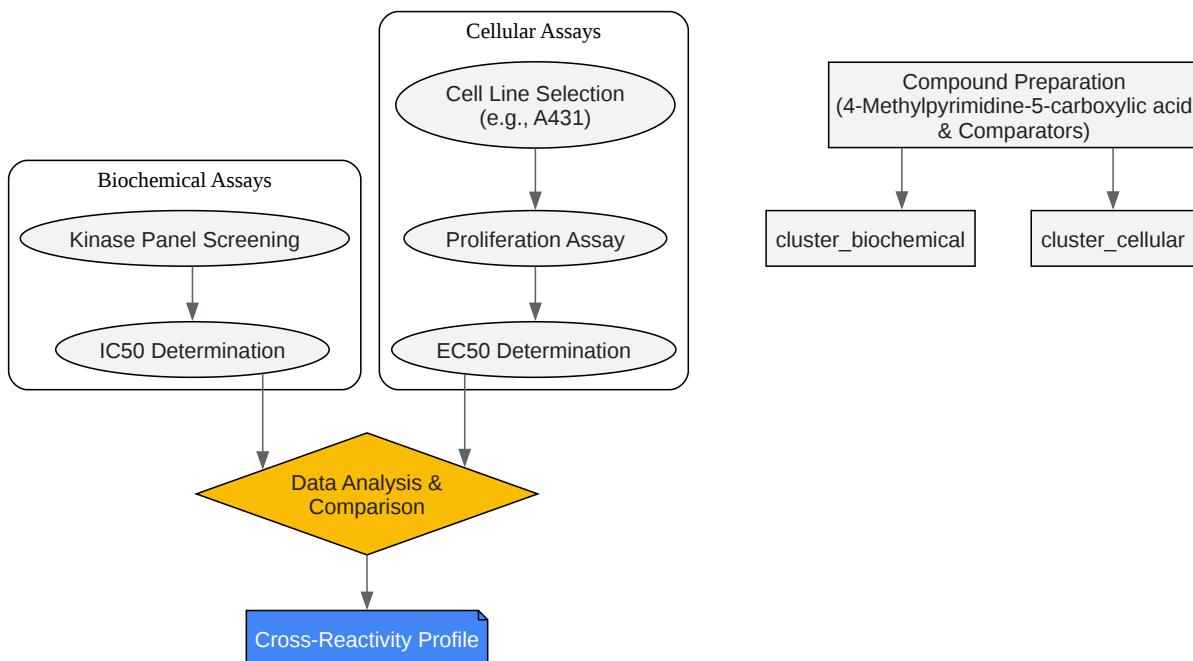
- The cells are incubated for 72 hours.
- The cell viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
- Data Analysis: The EC50 values (half-maximal effective concentration) are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: EGFR signaling pathway and the inhibitory action of **4-Methylpyrimidine-5-carboxylic acid**.



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Caption: Experimental workflow for cross-reactivity profiling.

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